molecular formula C7H13N3O4 B1336545 H-Gly-gly-beta-ala-OH

H-Gly-gly-beta-ala-OH

Cat. No.: B1336545
M. Wt: 203.2 g/mol
InChI Key: CRMUXMHAUJKVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-gly-beta-ala-OH is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroscience Applications

1.1 Neuroprotective Effects
β-Alanine has been shown to protect cerebellar tissue under acute stroke conditions by modulating neurotransmitter systems. Specifically, it activates glycine receptors and GABA receptors while inhibiting excitatory NMDA receptors, thus providing a neuroprotective effect against ischemic injury. In experimental models, administration of β-alanine significantly reduced cell death in cerebellar granule cells exposed to oxygen-glucose deprivation, highlighting its potential as a therapeutic agent in stroke management .

1.2 Cognitive Enhancement
Research indicates that β-alanine may enhance cognitive functions by increasing the levels of carnosine in the brain, which acts as a buffer against pH changes during neuronal activity. This buffering capacity is crucial during high-intensity neuronal firing and may improve overall brain function .

Biochemical Applications

2.1 Synthesis of β-Alanine
H-Gly-gly-beta-ala-OH can serve as a substrate in the enzymatic synthesis of β-alanine. Recent studies have demonstrated the use of genetically engineered Escherichia coli strains to produce β-alanine efficiently through modified metabolic pathways. These engineered strains utilize this compound as a precursor, showcasing its utility in biotechnological applications for amino acid production .

2.2 Antioxidant Properties
The compound exhibits antioxidant properties that can mitigate oxidative stress in various biological systems. It has been observed that peptides containing β-alanine can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly valuable in therapeutic contexts where oxidative stress is implicated in disease progression .

Therapeutic Applications

3.1 Cancer Therapy
Emerging research suggests that β-alanine derivatives may enhance the efficacy of chemotherapeutic agents by improving drug delivery systems. For instance, engineered nanoparticles incorporating β-alanine have been explored for targeted delivery of chemotherapeutics to cancer cells, potentially increasing treatment efficacy while reducing systemic toxicity .

3.2 Ergogenic Effects in Sports
β-Alanine is widely recognized for its role as an ergogenic aid, particularly in enhancing athletic performance by increasing muscle carnosine levels. This increase helps buffer lactic acid accumulation during high-intensity exercise, delaying fatigue and improving overall performance metrics .

Case Studies and Experimental Findings

StudyFocusFindings
Jiang et al., 2023Enzymatic ProductionEngineered E. coli produced 755 mg/L of β-alanine using this compound as a precursor .
Nature Study, 2022Neuroprotectionβ-Alanine prevented cell death in cerebellar granule cells during ischemic conditions .
MDPI Review, 2012Ergogenic EffectsHighlighted the buffering capacity of carnosine enhanced by β-alanine supplementation .

Properties

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C7H13N3O4/c8-3-5(11)10-4-6(12)9-2-1-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14)

InChI Key

CRMUXMHAUJKVRJ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CNC(=O)CN)C(=O)O

sequence

GGX

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.